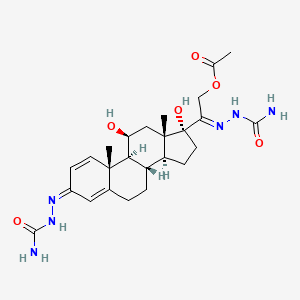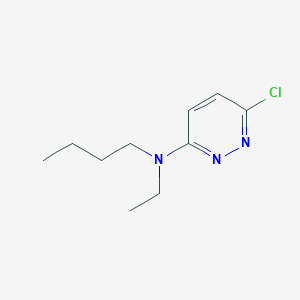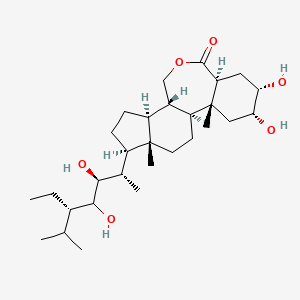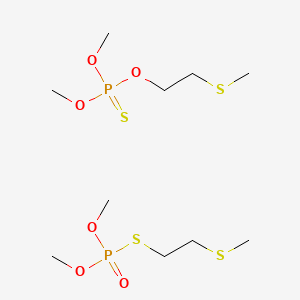
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate is a derivative of Prednisolone, a synthetic glucocorticoid. This compound is known for its anti-inflammatory and immunosuppressive properties, making it useful in treating various inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate involves multiple steps. One common method includes the reaction of Prednisolone with semicarbazide under controlled conditions to form the disemicarbazone derivative. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The compound’s molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: The parent compound, known for its anti-inflammatory and immunosuppressive properties.
Dexamethasone: Another glucocorticoid with similar therapeutic effects but different potency and side effect profile.
Betamethasone: A glucocorticoid used for its anti-inflammatory properties, often compared with Prednisolone and Dexamethasone.
Uniqueness
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate is unique due to its specific chemical modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other glucocorticoids.
Propiedades
Fórmula molecular |
C25H36N6O6 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
[(2E)-2-(carbamoylhydrazinylidene)-2-[(3Z,8S,9S,10R,11S,13S,14S,17R)-3-(carbamoylhydrazinylidene)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C25H36N6O6/c1-13(32)37-12-19(29-31-22(27)35)25(36)9-7-17-16-5-4-14-10-15(28-30-21(26)34)6-8-23(14,2)20(16)18(33)11-24(17,25)3/h6,8,10,16-18,20,33,36H,4-5,7,9,11-12H2,1-3H3,(H3,26,30,34)(H3,27,31,35)/b28-15-,29-19+/t16-,17-,18-,20+,23-,24-,25-/m0/s1 |
Clave InChI |
QHANRKOZADMYQT-JESAFLSNSA-N |
SMILES isomérico |
CC(=O)OC/C(=N\NC(=O)N)/[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=C/C(=N\NC(=O)N)/C=C[C@]34C)O)C)O |
SMILES canónico |
CC(=O)OCC(=NNC(=O)N)C1(CCC2C1(CC(C3C2CCC4=CC(=NNC(=O)N)C=CC34C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)







![(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)



